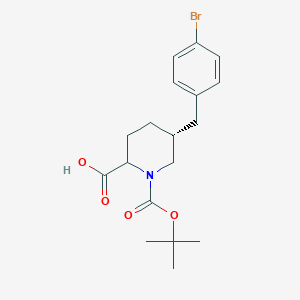
(5R)-5-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid: is a complex organic compound that features a piperidine ring substituted with a bromobenzyl group and a tert-butoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the piperidine ring.
Addition of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is added using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the bromobenzyl group.
Reduction: Reduction reactions can target the carbonyl group or the bromine atom.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic reactions to facilitate the formation of specific products.
Biology
Biochemical Studies: The compound is used in studies to understand the interaction of piperidine derivatives with biological systems.
Medicine
Drug Development: It is explored for potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry
Material Science: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5R)-5-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group may facilitate binding to specific sites, while the piperidine ring can interact with other molecular structures, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- (5R)-5-(4-Chlorobenzyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid
- (5R)-5-(4-Methylbenzyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid
Uniqueness
- Bromine Substitution : The presence of the bromine atom in the bromobenzyl group distinguishes it from similar compounds with different substituents, affecting its reactivity and interaction with other molecules.
- Steric and Electronic Effects : The tert-butoxycarbonyl group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions.
Propiedades
Fórmula molecular |
C18H24BrNO4 |
|---|---|
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
(5R)-5-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24BrNO4/c1-18(2,3)24-17(23)20-11-13(6-9-15(20)16(21)22)10-12-4-7-14(19)8-5-12/h4-5,7-8,13,15H,6,9-11H2,1-3H3,(H,21,22)/t13-,15?/m1/s1 |
Clave InChI |
LTTOUWMSIYMCDA-AFYYWNPRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](CCC1C(=O)O)CC2=CC=C(C=C2)Br |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


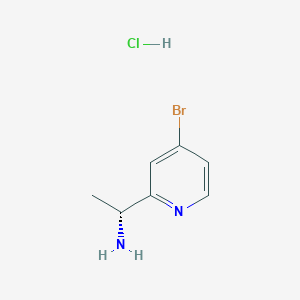
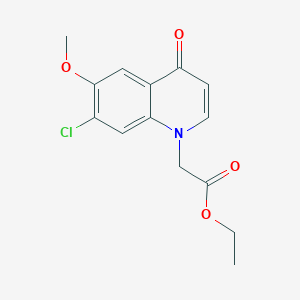
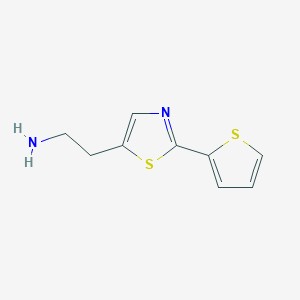
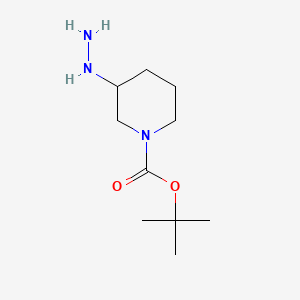
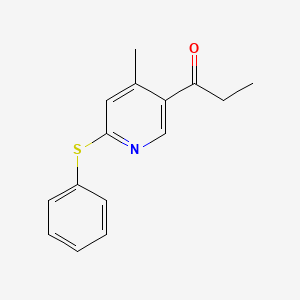
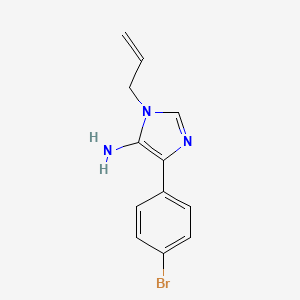
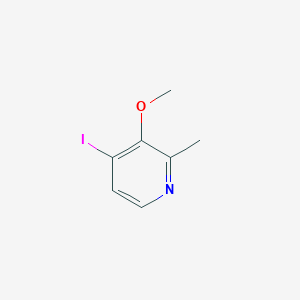
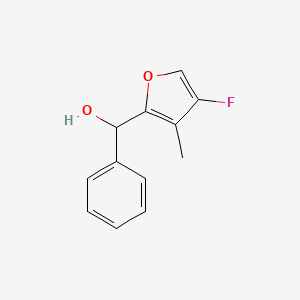
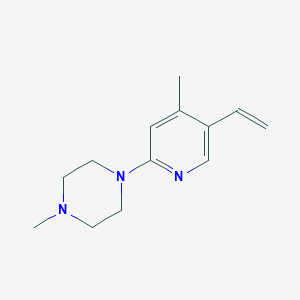
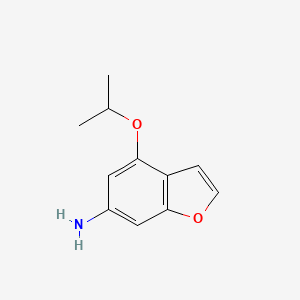
![2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15059252.png)

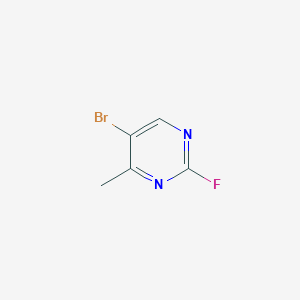
![5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B15059267.png)
